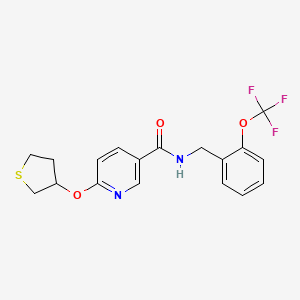

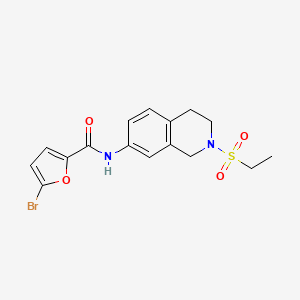

![molecular formula C21H23BrN2O3 B2369326 2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921870-30-6](/img/structure/B2369326.png)

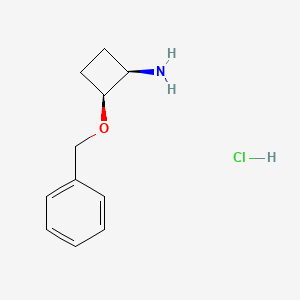

2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs . The molecule also contains a tetrahydrobenzo[b][1,4]oxazepin ring, which is a type of seven-membered heterocyclic ring containing both oxygen and nitrogen .

Wissenschaftliche Forschungsanwendungen

Synthesis, Spectroscopic, X-ray Diffraction, and DFT Studies

The compound is related to a series of benzimidazole-tethered oxazepine heterocyclic hybrids. These hybrids were synthesized and analyzed using spectroscopic methods, X-ray diffraction, and density functional theory (DFT). The molecular structure and charge distributions were computed, revealing the regions of electrophilic and nucleophilic reactivity through a molecular electrostatic potential (MEP) map. The study also explored the nonlinear optical (NLO) properties of these compounds, identifying their potential for NLO applications (Almansour et al., 2016).

Intermolecular Interactions and Structural Analysis

The synthesis, X-ray structure characterization, and DFT calculations of two new antipyrine derivatives were reported. The study focused on the crystal packing, stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds, C–H⋯π, and lone pair⋯π contacts. Through Hirshfeld surface analysis and QTAIM/NCIplot analyses, the study emphasized the importance of π-interactions in stabilizing the molecular assemblies (Saeed et al., 2020).

Chemical Properties and Applications

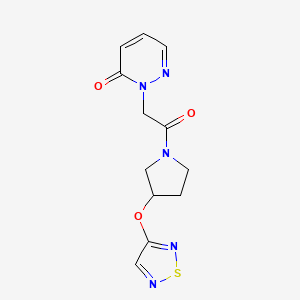

Practical Synthesis of an Orally Active CCR5 Antagonist

The compound is structurally related to an orally active CCR5 antagonist. The paper describes a practical method for synthesizing this antagonist, emphasizing a new inexpensive method without the need for chromatographic purification, indicating potential pharmaceutical applications (Ikemoto et al., 2005).

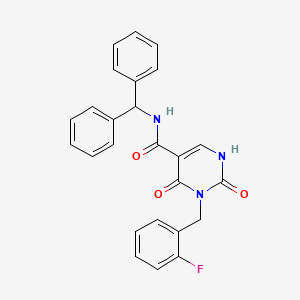

Antibacterial Agents and QSAR Studies

Analog compounds have been designed and synthesized for their potential antibacterial properties. The study involved spectral studies and discussed Field-based three-dimensional quantitative structure–activity relationships (QSAR), highlighting the relevance of the compound's structure to its antibacterial efficacy (Palkar et al., 2017).

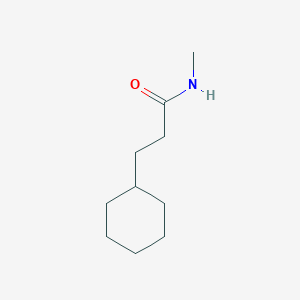

Process Development of Kinase Inhibitors

The compound relates to the benzoxazepine core present in several kinase inhibitors. This paper reports on the process development for scalable synthesis, highlighting the compound's significance in the field of kinase inhibition, a crucial area in cancer therapy and other diseases (Naganathan et al., 2015).

Eigenschaften

IUPAC Name |

2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BrN2O3/c1-4-11-24-17-10-9-14(12-18(17)27-13-21(2,3)20(24)26)23-19(25)15-7-5-6-8-16(15)22/h5-10,12H,4,11,13H2,1-3H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAXYBNNVCYBOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)OCC(C1=O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2369250.png)

![2-Methyl-4-[4-(2-phenoxypropanoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2369265.png)